molecular formula C15H24N2O B13214734 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13214734
M. Wt: 248.36 g/mol
InChI Key: FTJOEYQSHSBIMK-UHFFFAOYSA-N
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Description

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a 7-oxa-2-azaspiro[3.5]nonane core substituted with a 2-methylpropyl-pyrrole moiety. The spiro architecture—a bicyclic system where two rings share a single atom—confers unique conformational rigidity and stereochemical properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C15H24N2O/c1-12(2)9-17-6-3-13(10-17)14-15(11-16-14)4-7-18-8-5-15/h3,6,10,12,14,16H,4-5,7-9,11H2,1-2H3

InChI Key

FTJOEYQSHSBIMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCOCC3)CN2

Origin of Product

United States

Preparation Methods

Spirocyclic Core Construction

The 7-oxa-2-azaspiro[3.5]nonane scaffold is typically prepared through cyclization reactions involving nitrogen and oxygen nucleophiles and appropriate ring-forming electrophiles. Common methodologies include:

Functionalization of the Pyrrole Substituent

  • The pyrrole ring is introduced or functionalized through N-alkylation to attach the 2-methylpropyl group (isobutyl).
  • The pyrrole can be synthesized or modified by electrophilic substitution or by constructing the pyrrole ring via classical methods such as the Paal-Knorr synthesis.
  • Coupling the pyrrole moiety to the spirocyclic core is often achieved via C–N bond formation reactions, such as Buchwald-Hartwig amination or nucleophilic substitution, depending on the functional groups present.

Detailed Preparation Methodologies from Patent and Literature Sources

Patent EP 4520326 NWA2 (2025)

  • This patent describes compounds containing the 7-oxa-2-azaspiro[3.5]nonane moiety linked to various heteroaryl groups, including pyrrolyl derivatives.
  • The synthetic approach involves preparing the spirocyclic amine intermediate followed by coupling with heteroaryl substituents.
  • Typical steps include:
    • Synthesis of the spirocyclic amine via cyclization of amino alcohol precursors.
    • Activation of the pyrrole substituent or the spiro amine for nucleophilic substitution.
    • Purification by chromatography or crystallization to obtain the white solid target compound.

Patent EP 3575299 A1 (2019)

  • Describes preparation of spirocyclic compounds with pharmaceutical relevance, including those with 7-oxa-2-azaspiro[3.5]nonane cores.
  • The process includes:
    • Formation of the spirocyclic ring via intramolecular cyclization.
    • Introduction of heteroaryl substituents through palladium-catalyzed cross-coupling reactions.
    • Optimization of reaction conditions to improve yield and purity.
  • The patent emphasizes the importance of controlling substituent patterns on the heteroaryl ring for biological activity.

Synthetic Methodologies from Academic Research

  • Transition metal-catalyzed amination and cyclization reactions are widely used to construct nitrogen-containing spirocycles.
  • The use of palladium-catalyzed A-H (allylic hydrogen) cyclization has been applied for synthesizing spiro bicyclic imines structurally related to 7-oxa-2-azaspiro[3.5]nonane derivatives.
  • Ring-closing metathesis (RCM) is a powerful tool for forming spirocyclic rings in nitrogen heterocycles, though specific application to this compound requires tailored substrates and catalysts.

Representative Preparation Scheme (Hypothetical)

Step Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Outcome/Intermediate
1 Amino alcohol cyclization Amino alcohol with appropriate leaving group Base (e.g., NaH), solvent (THF) Room temperature to reflux Formation of 7-oxa-2-azaspiro[3.5]nonane core
2 N-alkylation of pyrrole Pyrrole 2-Methylpropyl halide, base Mild heating N-(2-Methylpropyl)pyrrole
3 Coupling of spiro amine and pyrrole Spiro amine intermediate, N-alkylated pyrrole Pd catalyst, ligand, base Elevated temperature 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane

Analytical and Purification Considerations

  • Purity is typically assessed by high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS), with retention times around 1.5 minutes reported for similar compounds.
  • The final product is usually isolated as a white solid with purity >98%.
  • Storage conditions require inert atmosphere and low temperatures (2–8°C) to maintain stability.

Summary Table of Key Preparation Methods

Methodology Key Features Advantages Limitations Reference
Intramolecular cyclization Amino alcohol precursors form spirocyclic core Efficient ring formation Requires precise precursor design ,,
Palladium-catalyzed coupling Cross-coupling to attach pyrrole substituent High selectivity and yield Sensitive to catalyst and ligand ,
N-alkylation of pyrrole Alkylation with 2-methylpropyl halide Straightforward functionalization Possible side reactions General synthetic knowledge
Ring-closing metathesis (RCM) Formation of spirocyclic rings via olefin metathesis Versatile for complex ring systems Requires olefinic precursors

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related spirocyclic derivatives with modifications in substituents, heteroatom positioning, and functional groups. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features References
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane N/A* C16H24N2O 260.38 2-Methylpropyl-pyrrole, spiro[3.5]nonane
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride 1955498-64-2 C11H16ClNO2 229.70 Furan-2-yl, hydrochloride salt
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 C13H15NO2 217.26 Phenyl, ketone functional group
7-Oxa-2-azaspiro[3.5]nonane hydrochloride 1417633-09-0 C7H12ClNO 161.63 Unsubstituted core, hydrochloride salt
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one 2044838-01-7 C13H19N3O2 249.31 Pyrazole, ketone, isopropyl substituent
Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate 2060040-57-3 C23H31N3O2 381.51 Benzyl carbamate, 2,7-diazaspiro core

Key Differences and Implications

Core Heteroatoms: The target compound has a 7-oxa-2-aza configuration, while derivatives like the benzyl carbamate analog (CAS 2060040-57-3) feature a 2,7-diazaspiro core, which may enhance nitrogen-mediated binding in biological targets . The unsubstituted 7-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS 1417633-09-0) serves as a simpler scaffold for further functionalization .

Hydrochloride Salts: Compounds like 1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride exhibit improved aqueous solubility compared to their free bases, critical for bioavailability .

Functional Groups: The ketone in 3-phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5) enables further synthetic modifications, such as nucleophilic additions, which are absent in the target compound .

Biological Activity

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H24N2O
  • Molecular Weight : 248.36 g/mol
  • Structural Features : It contains a spirocyclic structure with a pyrrole moiety, which is crucial for its biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through the modulation of specific enzymes or receptors. This modulation can influence various cellular signaling pathways, indicating potential therapeutic applications in neuropharmacology and oncology .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of PC-3 prostate cancer cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Table 1: Summary of In Vitro Activities

Cell LineIC50 (µM)Mechanism of Action
PC-315Induction of apoptosis
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. For example, it shows promising inhibition against certain kinases and phosphatases, which are critical in cancer signaling pathways. This suggests that it may serve as a lead compound for developing targeted cancer therapies .

Case Study 1: Neuropharmacological Potential

A study conducted on the neuropharmacological effects of this compound revealed its potential as a neuroprotective agent. It was found to enhance neuronal survival in models of oxidative stress and neuroinflammation, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 2: Anti-inflammatory Effects

Another case study highlighted the anti-inflammatory properties of this compound. The compound was shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory conditions .

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